3-Cyano-2-fluoropyridine

Description

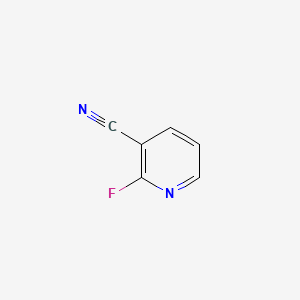

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIDQCCXMGJOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382539 | |

| Record name | 3-Cyano-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3939-13-7 | |

| Record name | 2-Fluoro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3939-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 3-Cyano-2-fluoropyridine in Modern Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of innovation. Among these, 3-Cyano-2-fluoropyridine (CAS No. 3939-13-7), also known as 2-fluoronicotinonitrile, has emerged as a particularly valuable and versatile building block. Its unique electronic properties, conferred by the electron-withdrawing cyano group and the highly electronegative fluorine atom on the pyridine ring, render it an exceptional substrate for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal chemical intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Foundation for Reactivity

The physical and chemical characteristics of 3-Cyano-2-fluoropyridine are fundamental to its utility in synthesis. As a low-melting solid, it is easily handled in a laboratory setting. The key to its reactivity lies in the electronic nature of the substituted pyridine ring.

| Property | Value | Source(s) |

| CAS Number | 3939-13-7 | [1] |

| Molecular Formula | C₆H₃FN₂ | [1] |

| Molecular Weight | 122.10 g/mol | [1] |

| Appearance | White to pale brown crystals or fused solid | [2] |

| Melting Point | 28-33 °C | [1] |

| Purity | ≥97.0% | [2] |

Synthesis of 3-Cyano-2-fluoropyridine: A Practical Approach

The most common and efficient laboratory-scale synthesis of 3-Cyano-2-fluoropyridine involves a halogen exchange (HALEX) reaction. This nucleophilic aromatic substitution leverages the greater reactivity of a chloro-substituent in the 2-position of the pyridine ring, which is readily displaced by fluoride. The starting material, 2-chloronicotinonitrile, is commercially available or can be synthesized from nicotinamide-1-oxide[3].

Caption: General workflow for the synthesis of 3-Cyano-2-fluoropyridine.

Experimental Protocol: Synthesis from 2-Chloronicotinonitrile

The following protocol is a representative procedure for the synthesis of 3-Cyano-2-fluoropyridine.

Materials:

-

2-Chloronicotinonitrile

-

Spray-dried Potassium Fluoride (KF)

-

18-crown-6

-

Sulfolane (anhydrous)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chloronicotinonitrile (1.0 eq), spray-dried potassium fluoride (2.0 eq), and 18-crown-6 (0.1 eq).

-

Under a positive pressure of nitrogen, add anhydrous sulfolane to the flask.

-

Heat the reaction mixture to 180-220 °C with vigorous stirring.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield 3-Cyano-2-fluoropyridine.

Key Reactions and Mechanistic Insights: The SNAr Reaction

The synthetic utility of 3-Cyano-2-fluoropyridine is dominated by its participation in nucleophilic aromatic substitution (SNAr) reactions[1]. The fluorine atom at the 2-position is an excellent leaving group, activated by the electron-withdrawing effects of both the ring nitrogen and the cyano group at the 3-position. This allows for the facile displacement of fluoride by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a gateway to a diverse array of 2-substituted-3-cyanopyridine derivatives.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as the rate-determining step.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 3-Cyano-2-fluoropyridine.

Applications in Drug Discovery: A Versatile Scaffold

The 2-substituted-3-cyanopyridine core is a prevalent motif in numerous biologically active compounds. 3-Cyano-2-fluoropyridine serves as a key starting material for the synthesis of these complex molecules, including kinase inhibitors and other therapeutic agents.

Case Study: Synthesis of Niflumic Acid Precursors

3-Cyano-2-fluoropyridine is a precursor in the synthesis of Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID)[1]. The synthesis involves the nucleophilic substitution of the fluorine atom by an aniline derivative.

Role in Kinase Inhibitor Synthesis

The 3-cyanopyridine scaffold is recognized for its ability to form key interactions within the ATP-binding site of various kinases. The cyano group can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the inhibitor. While direct synthesis routes for many approved kinase inhibitors starting from 3-Cyano-2-fluoropyridine are often proprietary, its utility in constructing the core structures of compounds like those used in the development of Janus kinase (JAK) inhibitors, such as Tofacitinib, is well-established in principle[4][5].

Spectroscopic Analysis: Characterization of 3-Cyano-2-fluoropyridine

Accurate characterization of 3-Cyano-2-fluoropyridine is crucial for its use in synthesis. The following tables summarize its key spectroscopic data.

¹H and ¹³C NMR Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.4 | dd | J ≈ 4.8, 1.8 | H6 |

| ¹H | ~8.1 | ddd | J ≈ 9.5, 7.5, 1.8 | H4 |

| ¹H | ~7.4 | ddd | J ≈ 7.5, 4.8, 0.8 | H5 |

| ¹³C | ~160 (d) | d | J(C-F) ≈ 250 | C2 |

| ¹³C | ~153 (d) | d | J(C-F) ≈ 10 | C6 |

| ¹³C | ~143 (d) | d | J(C-F) ≈ 5 | C4 |

| ¹³C | ~122 | s | C5 | |

| ¹³C | ~114 | s | CN | |

| ¹³C | ~108 (d) | d | J(C-F) ≈ 40 | C3 |

Note: Approximate chemical shifts and coupling constants are provided. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2230 | Strong | C≡N stretch |

| ~1600, ~1470, ~1430 | Strong to Medium | Aromatic C=C and C=N ring stretching |

| ~1250 | Strong | C-F stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 122 | High | [M]⁺ (Molecular Ion) |

| 95 | Medium | [M - HCN]⁺ |

| 75 | Medium | [M - HCN - HF]⁺ |

Safety and Handling

3-Cyano-2-fluoropyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | GHS Classification | Precautionary Measures |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264, P270, P301+P312, P330 |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280, P302+P352, P312, P362+P364 |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P280, P302+P352, P332+P313 |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | P280, P305+P351+P338, P337+P313 |

| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | P261, P271, P304+P340, P312 |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion

3-Cyano-2-fluoropyridine is a quintessential example of a modern heterocyclic building block that empowers chemists to construct complex molecular architectures with high efficiency and predictability. Its well-defined reactivity, particularly in SNAr reactions, provides a reliable and versatile tool for the synthesis of a wide range of pharmaceutical intermediates and other advanced materials. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher or professional engaged in the field of drug discovery and development.

References

- Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.

- 2-Cyano-3-fluoropyridine: Synthesis, Properties, and Applications. (n.d.).

-

Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved January 31, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved January 31, 2026, from [Link]

- Google Patents. (n.d.). WO2016141003A1 - Processes and intermediates for the preparation of pimavanserin.

- Google Patents. (n.d.). CN104059016A - Intermediate for preparing tofacitinib and preparation method of intermediate.

-

National Center for Biotechnology Information. (n.d.). 2-Cyano-3-fluoropyridine. PubChem. Retrieved January 31, 2026, from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 31, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 31, 2026, from [Link]

-

Bouz, G., et al. (2015). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 20(9), 15696-15711. [Link]

-

Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Retrieved January 31, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 31, 2026, from [Link]

-

Universidade Nova de Lisboa. (n.d.). Tofacitinib synthesis. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (2022, September 23). Pimavanserin and Parkinson's Disease Psychosis: A Narrative Review. Retrieved January 31, 2026, from [Link]

-

Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. IOP Conference Series: Earth and Environmental Science, 310, 042012. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 31, 2026, from [Link]

-

Al-Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkivoc, 2019(i), 340-352. [Link]

- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.

-

ResearchGate. (n.d.). The main absorption bands in the IR spectra (cm-1) and their assignment. Retrieved January 31, 2026, from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved January 31, 2026, from [Link]

-

University of Manitoba. (n.d.). Interpretation of mass spectra. Retrieved January 31, 2026, from [Link]

- Google Patents. (n.d.). US10849891B2 - Formulations of pimavanserin.

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved January 31, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, November 6). Ripretinib: First Approval. Retrieved January 31, 2026, from [Link]

-

ChemistNate. (2020, September 5). Draw the 1H NMR Spectrum of 2-pentanone [Video]. YouTube. Retrieved January 31, 2026, from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved January 31, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 31, 2026, from [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 31, 2026, from a general mass spectrometry textbook chapter.

-

Deciphera Pharmaceuticals. (n.d.). Ripretinib. Retrieved January 31, 2026, from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved January 31, 2026, from [Link]

-

University of Calgary. (n.d.). IR handout.pdf. Retrieved January 31, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling & Process Engineering of 3-Cyano-2-fluoropyridine

[1][2][3][4]

Executive Summary

3-Cyano-2-fluoropyridine (CAS: 3939-13-7) is a critical heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and agrochemicals.[1][2][3][4] Its utility stems from the high electrophilicity of the C2-position, activated by both the pyridine nitrogen and the electron-withdrawing nitrile group at C3, making it an ideal substrate for Nucleophilic Aromatic Substitution (

From a process engineering standpoint, this compound presents unique handling challenges. With a melting point near ambient temperature (23–32 °C), it frequently exists as a "fused solid" or supercooled liquid, complicating crystallization and solubility determination.[1][2][4] This guide provides a comprehensive solubility profile, thermodynamic analysis, and experimental protocols to ensure precise process control.[1][2][4]

Physicochemical Characterization

Understanding the solubility of 3-Cyano-2-fluoropyridine requires a foundational analysis of its physical state and electronic distribution.[1][2][3][4]

Table 1: Core Physicochemical Properties

| Property | Value | Engineering Implication |

| Molecular Formula | MW: 122.10 g/mol | |

| CAS Number | 3939-13-7 | Distinct from isomer 2-cyano-3-fluoropyridine |

| Physical State | Low-melting solid / Fused melt | MP range (23–32 °C) implies low crystal lattice energy ( |

| Boiling Point | ~188–190 °C (atm) | High boiling point allows for high-temperature |

| LogP (Octanol/Water) | ~1.0 | Moderately lipophilic; suggests good solubility in organic solvents and poor aqueous solubility.[1][3][4] |

| Dipole Moment | High (Predicted > 4 D) | Strong interaction with polar aprotic solvents (DMSO, DMF, Acetonitrile).[1][2][3][4] |

| Reactivity Alert | High | The C2-F bond is labile.[1][2][3][4] Avoid protic nucleophilic solvents (e.g., MeOH, amines) unless they are the intended reactant.[2][4] |

Solubility Profile & Solvent Selection

Since 3-Cyano-2-fluoropyridine has a low enthalpy of fusion, it exhibits high solubility across a broad range of organic solvents.[1][2][3][4][6] The primary challenge is not dissolving the compound, but rather preventing oiling out during crystallization and avoiding solvolysis in reactive solvents.[1][2][4]

Solubility by Solvent Class

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP).

| Solvent Class | Representative Solvents | Solubility Rating | Process Suitability |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>500 mg/mL) | Excellent for transport and extraction.[1][2][3][4] Poor for crystallization due to high solubility.[1][3][4] |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>500 mg/mL) | Good for |

| Esters & Ketones | Ethyl Acetate (EtOAc), Acetone | High | Ideal for reaction workup and crystallization (when paired with alkanes).[1][3][4] |

| Ethers | THF, MTBE, 2-MeTHF | High | Good general purpose solvents.[1][2][3][4] MTBE is preferred for precipitation.[1][3][4] |

| Alcohols | Methanol, Ethanol, IPA | Moderate to High | CAUTION: Risk of side reaction (alkoxy-defluorination) at elevated temperatures or basic conditions.[1][2][3][4] |

| Alkanes | Hexanes, Heptane, Cyclohexane | Low (<10 mg/mL) | Excellent anti-solvents for crystallization/precipitation.[1][2][3][4] |

| Water | Water | Very Low | Used as an anti-solvent to crash out product from water-miscible organics (e.g., DMF).[1][2][3][4] |

Thermodynamic Analysis

The solubility (

Given the low melting point (

Experimental Protocols

Protocol A: Dynamic Polythermal Solubility Determination

Objective: Determine the Metastable Zone Width (MSZW) and solubility limit.[1][3][4]

Equipment:

Workflow:

-

Preparation: Weigh varying masses of 3-Cyano-2-fluoropyridine into 4 vials (e.g., 100, 200, 300, 400 mg).

-

Solvent Addition: Add fixed volume (e.g., 1.0 mL) of solvent (e.g., Toluene) to each.

-

Heating Cycle: Heat at 1.0 °C/min with stirring (700 rpm) until the solution becomes clear (Clear Point = Solubility Temperature).

-

Cooling Cycle: Cool at 0.5 °C/min until turbidity is detected (Cloud Point = Metastable Limit).

-

Data Processing: Plot Concentration (mg/mL) vs. Temperature (°C).

Protocol B: Static Equilibrium (HPLC Method)

Objective: Precise solubility at a fixed temperature (e.g., 25 °C).[1][3][4]

Process Engineering Visualizations

Diagram 1: Solubility Determination Workflow

This diagram outlines the decision logic for selecting the appropriate measurement protocol based on the development stage.

Caption: Decision matrix for selecting solubility determination methods based on development phase and required data precision.

Diagram 2: Solvent Selection for Reactions

This decision tree guides the user in selecting a solvent that balances solubility, reactivity, and downstream processing.[1][2][4]

Caption: Solvent selection logic for SNAr reactions to maximize yield and minimize side-reactions (solvolysis).

References

-

PubChem. (2025).[1][3][4] 3-Cyano-2-fluoropyridine Compound Summary (CID 2783254).[1][2][3][4] National Library of Medicine.[1][2][3][4] [Link]

-

Lund University. (2010).[1][3][4] Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[1][3][4] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]

- 3. 3-Cyano-2-fluoropyridine | C6H3FN2 | CID 2783254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Cyano-3-fluoropyridine | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Cyano-2-fluoropyridine Manufacturer & Supplier in China | CAS 70704-03-9 | Properties, Safety, Applications [pipzine-chem.com]

Technical Whitepaper: Spectroscopic Characterization of 3-Cyano-2-fluoropyridine

This technical guide details the spectroscopic characterization of 3-Cyano-2-fluoropyridine (also known as 2-fluoronicotinonitrile). It addresses the critical distinction between isomers, provides specific NMR, IR, and MS data, and outlines the experimental logic for analysis.

Executive Summary & Critical Isomer Distinction

3-Cyano-2-fluoropyridine is a high-value fluorinated heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly as a electrophile in S

Critical Advisory: Researchers must distinguish between two common isomers often confused in database searches:

-

Target Compound: 3-Cyano-2-fluoropyridine (2-Fluoronicotinonitrile)

CAS: 3939-13-7 -

Common Isomer: 5-Cyano-2-fluoropyridine (6-Fluoronicotinonitrile)

CAS: 3939-12-6[1]

This guide focuses exclusively on the 2-Fluoro-3-cyano isomer (CAS 3939-13-7).

Molecular Profile

| Property | Data |

| IUPAC Name | 2-Fluoropyridine-3-carbonitrile |

| Formula | C |

| Molecular Weight | 122.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~27–32 °C (Low melting solid) |

| Solubility | Soluble in CHCl |

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom at the 2-position creates distinct splitting patterns in both proton and carbon spectra due to heteronuclear spin-spin coupling (

1.

F NMR (Fluorine-19)

This is the most diagnostic tool for purity assessment. The signal appears as a singlet (decoupled) or complex multiplet (coupled) in a unique region characteristic of 2-fluoropyridines.

-

Chemical Shift (

): -60.0 to -62.7 ppm-

In CDCl

: -

In CH

Cl

-

-

Interpretation: The shift is significantly downfield relative to fluorobenzene (-113 ppm) due to the electron-deficient pyridine ring and the ortho-cyano group.

2.

H NMR (Proton)

The molecule has three aromatic protons (H4, H5, H6). The fluorine atom couples to all of them, adding complexity to the standard pyridine splitting.

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-6 | 8.45 – 8.55 | ddd (dt) | Ortho to Nitrogen: Most downfield due to electronegativity of N. | |

| H-4 | 8.10 – 8.20 | ddd | Ortho to Cyano: Downfield due to CN anisotropy and F coupling. | |

| H-5 | 7.40 – 7.50 | ddd | Meta to N/CN: Most upfield signal. |

Note:

3.

C NMR (Carbon-13)

The

-

C-2 (C-F):

~160–163 ppm (Doublet, -

C-3 (C-CN):

~100–105 ppm (Doublet, -

CN (Nitrile):

~113–115 ppm (Weak singlet or small doublet). -

C-4, C-5, C-6: Resonances in the 120–155 ppm range, showing smaller

and

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups.

| Wavenumber (cm | Vibration Mode | Diagnostic Value |

| 2240 – 2250 | C | Primary ID: Sharp, distinct peak for nitrile. |

| 1580 – 1600 | C=C / C=N Ring Stretch | Characteristic of the pyridine skeleton. |

| 1420 – 1450 | Ring Breathing | Pyridine ring deformation. |

| 1000 – 1200 | C-F Stretch | Strong band, often overlapping with fingerprint region. |

C. Mass Spectrometry (MS)[2]

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion (M

): m/z 122 (100%). -

Nitrogen Rule: Even mass (122) indicates an even number of nitrogens (2).

Fragmentation Pathway (EI):

-

m/z 122: Molecular Ion [M]

. -

m/z 103: Loss of F [M – 19]

. -

m/z 95/96: Loss of HCN (27) or CN (26) from the ring or substituent.

-

m/z 76: Pyridine ring fragmentation (benzyne-like species).

Experimental Workflow & Visualization

Analytical Workflow Diagram

The following diagram outlines the logical flow for characterizing this compound, ensuring data integrity.

Caption: Integrated analytical workflow prioritizing

Fragmentation Logic (Graphviz)

Caption: Proposed EI-MS fragmentation pathway for 3-Cyano-2-fluoropyridine.

Applications in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry. The fluorine atom at position 2 is highly activated for Nucleophilic Aromatic Substitution (S

-

Mechanism: The electron-withdrawing nature of the pyridine nitrogen and the nitrile group at position 3 makes the C-2 carbon highly electrophilic.

-

Usage: It reacts readily with amines, thiols, or alkoxides to replace the fluorine atom, allowing for the rapid construction of complex 2-substituted-3-cyanopyridines (e.g., in the synthesis of kinase inhibitors or antiviral agents).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783254, 2-Fluoropyridine-3-carbonitrile. Retrieved from [Link]

-

Ryan, S. J., et al. (2015).

Ar Fluorination. Journal of Organic Chemistry.[2][3] (Provides

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3-Cyano-2-fluoropyridine

Introduction: The Strategic Importance of 3-Cyano-2-fluoropyridine in Synthesis

The 2,3-disubstituted pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and marketed drugs.[1] Among the various synthetic precursors, 3-cyano-2-fluoropyridine has emerged as a particularly valuable and versatile building block. Its utility stems from the powerful activation provided by both the ring nitrogen and the C3-cyano group, which renders the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth exploration of the SNAr reaction using 3-cyano-2-fluoropyridine. We will delve into the underlying mechanism, discuss critical reaction parameters, and provide detailed, field-proven protocols for its reaction with common classes of nucleophiles. The methodologies described herein are designed to be robust and adaptable for researchers engaged in drug discovery, process development, and materials science.

The Mechanism of Activation: Why 3-Cyano-2-fluoropyridine is Highly Reactive

The SNAr reaction on electron-deficient aromatic systems proceeds via a two-step addition-elimination mechanism.[2] This pathway is fundamentally different from SN1 and SN2 reactions and is contingent on the electronic landscape of the aromatic ring.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine leaving group (C2). This step temporarily disrupts the aromaticity of the pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the linchpin of the entire process. In the case of 3-cyano-2-fluoropyridine, the negative charge is effectively delocalized by the strong electron-withdrawing effects of the pyridine nitrogen (at the ortho position) and the cyano group (at the meta position, but still contributing to overall ring polarization).

-

Elimination and Re-aromatization: The aromaticity of the ring is restored in the second step through the expulsion of the fluoride ion.[3]

A common misconception relates to the C-F bond strength. While the C-F bond is the strongest single bond to carbon, this does not hinder the reaction. The rate-determining step is the initial nucleophilic attack and the formation of the stabilized Meisenheimer complex, not the cleavage of the C-F bond.[3][4] In fact, fluorine's high electronegativity powerfully activates the carbon for attack, making fluoropyridines significantly more reactive than their chloro- or bromo- counterparts, often allowing for milder reaction conditions.[2][5] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[5]

Caption: The two-step addition-elimination mechanism of SNAr.

Core Experimental Protocols

General Considerations:

-

Atmosphere: While many SNAr reactions with amines are tolerant to air, reactions involving strong, oxygen-sensitive bases like potassium tert-butoxide (KOtBu) should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.[6]

-

Solvents: Anhydrous solvents should be used, particularly for moisture-sensitive reactions.

-

Monitoring: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of 2-Amino-3-cyanopyridines via Reaction with Amines

This protocol details a standard procedure for the reaction of 3-cyano-2-fluoropyridine with a primary or secondary amine, using morpholine as an example. The resulting 2-amino-3-cyanopyridine scaffold is a key intermediate in the synthesis of various bioactive molecules, including carbonic anhydrase inhibitors.[1][7]

Materials:

-

3-Cyano-2-fluoropyridine (1.0 eq.)

-

Morpholine (1.2 eq.)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (1.5 - 2.0 eq.)

-

Dimethyl Sulfoxide (DMSO) or tert-Amyl alcohol

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser or heating block

-

Standard glassware for aqueous workup and purification

Procedure:

-

To a dry round-bottom flask, add 3-cyano-2-fluoropyridine (1.0 eq.) and the chosen solvent (e.g., DMSO) to achieve a concentration of approximately 0.2–0.5 M.

-

Add the base, K₂CO₃ (2.0 eq.), to the flask.

-

Add morpholine (1.2 eq.) to the stirring mixture.

-

Heat the reaction mixture to 80–130 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.[2]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3–12 hours).[2]

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(morpholin-4-yl)nicotinonitrile.

Protocol 2: Synthesis of 2-(Arylthio)-3-cyanopyridines via Reaction with Thiols

The reaction with thiol nucleophiles provides access to important sulfur-containing heterocycles. Thiols are generally excellent nucleophiles and often react under mild conditions.[8]

Materials:

-

3-Cyano-2-fluoropyridine (1.0 eq.)

-

Thiophenol (1.1 eq.)

-

Potassium Carbonate (K₂CO₃) (1.5 eq.)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask with magnetic stir bar

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-cyano-2-fluoropyridine (1.0 eq.) and thiophenol (1.1 eq.) in DMF (to 0.5 M).

-

Add K₂CO₃ (1.5 eq.) to the solution. The base deprotonates the thiol to form the more nucleophilic thiophenolate.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, gentle heating (e.g., to 50 °C) can be applied to drive the reaction to completion.

-

Monitor the reaction by TLC or LC-MS (typically complete within 1–4 hours).

-

Workup: Upon completion, pour the reaction mixture into ice-water. A precipitate of the product may form.

-

Collect the solid by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).

-

Combine organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Protocol 3: Synthesis of 2-Aryloxy-3-cyanopyridines via Reaction with Phenols

The substitution with oxygen nucleophiles, particularly phenols, typically requires stronger bases and higher temperatures due to the lower nucleophilicity of the neutral alcohol/phenol compared to amines or thiols.

Materials:

-

3-Cyano-2-fluoropyridine (1.0 eq.)

-

Phenol (1.2 eq.)

-

Potassium tert-butoxide (KOtBu) (1.5 eq.)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Inert atmosphere setup (Nitrogen or Argon)

-

Round-bottom flask with magnetic stir bar, reflux condenser

Procedure:

-

Set up a dry round-bottom flask equipped with a stir bar and reflux condenser under an inert atmosphere.

-

Add anhydrous THF to the flask, followed by phenol (1.2 eq.).

-

Carefully add KOtBu (1.5 eq.) portion-wise to the stirring solution. Stir for 15-20 minutes at room temperature to ensure complete formation of the potassium phenoxide salt.

-

Add 3-cyano-2-fluoropyridine (1.0 eq.) to the reaction mixture.

-

Heat the mixture to reflux (for THF, ~66 °C) or higher temperatures (up to 100 °C in dioxane) if required.[6]

-

Monitor the reaction by TLC or LC-MS until completion (typically 4–24 hours).

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of water.

-

Dilute with ethyl acetate and transfer to a separatory funnel.

-

Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

-

Purification: After concentrating the filtrate under reduced pressure, purify the crude product by flash column chromatography.

Caption: A generalized experimental workflow for SNAr reactions.

Summary of Reaction Conditions

The following table summarizes typical conditions for the SNAr of 3-cyano-2-fluoropyridine with various nucleophile classes. These should be considered starting points for optimization.

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |

| Primary/Secondary Amine | Morpholine | K₂CO₃ / K₃PO₄ | DMSO, tAmyl-OH | 80 - 130 | 3 - 12 | >90 |

| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 | >90 |

| Amide | Benzamide | K₂CO₃ | DMSO | 130 | 12 | >95 |

| Thiol | Thiophenol | K₂CO₃ | DMF | 25 - 50 | 1 - 4 | >90 |

| Alcohol/Phenol | Phenol | KOtBu | THF, Dioxane | 50 - 100 | 4 - 24 | 70 - 90 |

Data synthesized from general protocols for fluoropyridines.[2][6]

Applications and Conclusion

The 2-substituted-3-cyanopyridine core synthesized through these methods is a cornerstone for the development of novel therapeutics. For example, derivatives have shown potent activity as anticancer agents by inducing apoptosis in breast cancer cells and as inhibitors of key enzymes like carbonic anhydrase.[7][9] The reliability and broad scope of the SNAr reaction on 3-cyano-2-fluoropyridine make it an indispensable tool for medicinal chemists. By understanding the mechanism and optimizing the key reaction parameters outlined in this guide, researchers can efficiently generate diverse libraries of compounds for screening and lead optimization, accelerating the drug development pipeline.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

- Google Patents. (2009). CN101602722A - The synthetic method of 3-cyanopyridine.

- Google Patents. (2015). CN104961678A - Production process of 3-cyanopyridine.

-

Pharmaffiliates. (n.d.). Exploring 2-Cyano-3-Fluoropyridine: Properties, Applications, and Suppliers. Pharmaffiliates. [Link]

-

Al-Said, M. S., et al. (2017). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. National Institutes of Health. [Link]

-

Smedley, C. J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [Link]

-

Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

-

Alvernhe, G., et al. (1987). Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. ScienceDirect. [Link]

-

MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

-

Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

-

Vautravers, N. R., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health. [Link]

-

Arslan, M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

-

The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

-

Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine?. Reddit. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

-

Thieme. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Thieme Connect. [Link]

-

International Research Journal of Multidisciplinary Scope. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. IRJMS. [Link]

-

YouTube. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. [Link]

-

ResearchGate. (2012). Stereoselective annelation of 3-substituted imidazo[4,5-b]pyridines with cyanoacetylenic alcohols and domino rearrangement of the adducts. ResearchGate. [Link]

-

Semantic Scholar. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

-

National Institutes of Health. (2012). Thiol-Selective Fluorogenic Probes for Labeling and Release. NIH. [Link]

-

National Institutes of Health. (2022). Dynamic Covalent Michael Acceptors to Penetrate Cells. NIH. [Link]

-

ACS Publications. (2023). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. ACS Publications. [Link]

-

ResearchGate. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. IJPSR. [Link]

-

National Institutes of Health. (2023). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. NIH. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-Cyano-2-fluoropyridine as a High-Value Pharmaceutical Intermediate

Executive Summary

3-Cyano-2-fluoropyridine (CAS: 3939-12-6) represents a privileged scaffold in medicinal chemistry, offering a unique combination of high electrophilicity and versatile functional handles. Unlike its chlorinated analogs, the C2-fluorine atom exhibits exceptional lability toward nucleophilic aromatic substitution (

This guide details the mechanistic advantages, handling protocols, and synthetic applications of 3-Cyano-2-fluoropyridine. It is specifically designed for medicinal chemists targeting kinase inhibitors (e.g., Pim-1, VEGFR-2), GPCR ligands, and fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines.

Chemical Profile & Safety Architecture

Before initiating synthesis, operators must understand the physicochemical constraints of the material.

| Property | Specification | Critical Note |

| CAS Number | 3939-12-6 | Also known as 2-Fluoro-3-pyridinecarbonitrile |

| Molecular Weight | 122.10 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| Appearance | Low-melting solid / Liquid | MP: ~18–20°C; often handled as a liquid melt.[1] |

| Boiling Point | 92–93°C (15 mmHg) | Volatile under high vacuum; use care during drying. |

| Reactivity | High ( | Moisture Sensitive: Hydrolysis of nitrile can occur under strong basic/acidic aqueous conditions. |

Safety Protocol (HSE Mandate)

-

Hazard Class: Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit.[2] 2A.

-

Handling: All transfers must occur within a fume hood. The compound releases toxic fumes (HF, HCN, NOx) upon thermal decomposition.

-

Neutralization: Spills should be treated with dilute NaOH to neutralize potential HF hydrolysis products, followed by standard organic waste disposal.

Mechanistic Insight: The "Fluorine Effect"

The utility of 3-Cyano-2-fluoropyridine stems from the Meisenheimer Complex stabilization.

-

Inductive Activation: The electronegative fluorine atom and the pyridine nitrogen create a highly electron-deficient C2 center.

-

Ortho-Effect: The cyano group at C3 is a strong electron-withdrawing group (EWG), further lowering the LUMO energy of the ring and accelerating nucleophilic attack.

-

Leaving Group Ability: In

reactions, Fluorine is often a superior leaving group compared to Chlorine or Bromine because the highly electronegative F stabilizes the transition state (rate-determining step is usually nucleophilic attack, not bond breaking).

Implication for Synthesis: Reactions with amines often proceed at room temperature or mild heating (40–60°C), whereas chloropyridines typically require high temperatures (>100°C) or palladium catalysis (Buchwald-Hartwig).

Application Workflows & Protocols

Workflow A: Synthesis of Kinase Inhibitor Scaffolds (2-Amino-3-cyanopyridines)

This protocol describes the coupling of 3-Cyano-2-fluoropyridine with a secondary amine (e.g., Morpholine or a functionalized aniline) to generate a core scaffold common in Pim-1 and VEGFR inhibitors.

Reaction Scheme:

Detailed Protocol 1: Ambient

Coupling

Reagents:

-

3-Cyano-2-fluoropyridine (1.0 equiv)

-

Amine Nucleophile (1.1 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with 3-Cyano-2-fluoropyridine (10 mmol, 1.22 g) and anhydrous MeCN (20 mL).

-

Addition: Add powdered

(20 mmol, 2.76 g). Stir to create a suspension. -

Nucleophile Introduction: Add the amine (11 mmol) dropwise at 0°C to control exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.

-

Checkpoint: Most secondary amines react fully within 2–4 hours at RT. Anilines may require heating to 50°C.

-

-

Work-up:

-

Filter off the solid inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography on Silica Gel.

-

-

Validation: Confirm structure via

H-NMR (Loss of F-coupling patterns) and HRMS.

Workflow B: Divergent Synthesis of Bicyclic Heterocycles

The 3-cyano group serves as a "linchpin" for cyclization. Post-

Detailed Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines

This reaction involves a cascade sequence:

Reagents:

-

3-Cyano-2-fluoropyridine (1.0 equiv)

-

Hydrazine Hydrate (excess, 3–5 equiv)

-

Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

-

Dissolution: Dissolve 3-Cyano-2-fluoropyridine (5 mmol) in EtOH (15 mL).

-

Addition: Add Hydrazine Hydrate (15 mmol) slowly at RT.

-

Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Isolation: Cool to 0°C. The product, 3-amino-1H-pyrazolo[3,4-b]pyridine (or related tautomer), typically precipitates as a solid.

-

Filtration: Collect the solid by vacuum filtration. Wash with cold Ethanol and Diethyl Ether.

Visualizing the Chemical Space

The following diagram illustrates the divergent pathways accessible from the 3-Cyano-2-fluoropyridine core.

Figure 1: Divergent synthesis map showing the transformation of 3-Cyano-2-fluoropyridine into key pharmaceutical scaffolds via

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in | Hydrolysis of F or CN | Ensure anhydrous solvents are used. Avoid hydroxide bases (NaOH/KOH) if CN hydrolysis is observed; switch to |

| Regioselectivity Issues | N/A (Substrate is asymmetric) | The C2-F is significantly more reactive than C3-CN. Nucleophilic attack at CN is rare unless F is already displaced or specific Lewis Acids are used. |

| Incomplete Cyclization | Insufficient Heat/Time | For pyrazolo-formation, ensure full reflux. If intermediate hydrazone persists, add a catalytic amount of acetic acid. |

| Product Oiling Out | High Lipophilicity | Triturate the crude oil with Hexanes or Diethyl Ether/Pentane mixtures to induce crystallization. |

References

-

Vertex AI Search. (2023). Exploring 2-Cyano-3-Fluoropyridine: Properties, Applications, and Suppliers. InnoSpk. Link

-

Jubilant Ingrevia. (2024).[3] 3-Cyanopyridine Safety Data Sheet. Link

-

National Institutes of Health (NIH). (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

-

PubChem. (2025).[2] 2-Cyano-3-fluoropyridine Compound Summary. National Library of Medicine. Link

-

MDPI. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. Molecules. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Cyano-3-fluoropyridine | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]

Application Note & Protocol: Leveraging 3-Cyano-2-fluoropyridine for the Synthesis of Novel Kinase Inhibitors

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Specifically, the 3-cyano-2-substituted pyridine motif has emerged as a crucial pharmacophore in the development of potent and selective kinase inhibitors.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-cyano-2-fluoropyridine as a versatile starting material for synthesizing a diverse range of kinase inhibitors. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and explain the causality behind critical experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of the 3-Cyano-2-fluoropyridine Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 3-cyano-2-fluoropyridine scaffold offers a unique combination of features that make it an exceptionally valuable building block for this purpose:

-

Activated Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of the strongly electron-withdrawing cyano (-CN) group at the 3-position.[5] Consequently, the fluorine atom at the 2-position becomes an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6][7] This enhanced reactivity allows for the use of milder reaction conditions compared to chloro- or bromo-pyridines, which is crucial for preserving sensitive functional groups in complex molecules.[6]

-

Key Hinge-Binding Element: The nitrogen atom of the pyridine ring and the adjacent substituent introduced at the 2-position (often an amine) can form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases. This interaction is a common feature of potent kinase inhibitors and serves as a primary anchor for the molecule within the active site.[8]

-

Vector for Diversity: The SNAr reaction at the 2-position provides a straightforward entry point for introducing a wide array of chemical diversity. By varying the nucleophile (e.g., anilines, aliphatic amines, phenols), researchers can rapidly generate libraries of compounds to probe the structure-activity relationship (SAR) for a given kinase target.

-

Proven Clinical Relevance: The cyanopyridine core is present in clinically successful kinase inhibitors like Neratinib, an irreversible pan-HER kinase inhibitor, underscoring the therapeutic potential of this scaffold.[2][3]

This guide will focus on the most common and effective application of 3-cyano-2-fluoropyridine: the SNAr reaction with amine nucleophiles to generate 2-amino-3-cyanopyridine derivatives, a foundational step in the synthesis of numerous kinase inhibitors targeting enzymes like VEGFR-2, HER-2, and PIM-1.[2][9]

Reaction Mechanism & Rationale

The core transformation is the SNAr reaction. Understanding its mechanism is key to troubleshooting and optimizing the synthesis.

The SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism.[7][10]

-

Nucleophilic Attack: An amine nucleophile attacks the carbon atom bearing the fluorine. This is typically the rate-determining step. The aromaticity of the pyridine ring is temporarily disrupted, forming a negatively charged intermediate known as a Meisenheimer complex.[6] The electron-withdrawing cyano group and the ring nitrogen help to stabilize this intermediate through resonance.

-

Elimination of Fluoride: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the final 2-amino-3-cyanopyridine product.

To be replaced with actual chemical structure images for a real document. The DOT script above is a placeholder for the concept.

Caption: General SNAr Mechanism Workflow.

Experimental Protocols

Safety First: 3-Cyano-2-fluoropyridine and its isomers are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[11] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: General Synthesis of 2-(Anilino)-3-cyanopyridine Derivatives

This protocol describes a general procedure for the SNAr reaction between 3-cyano-2-fluoropyridine and a substituted aniline, a common step in constructing kinase inhibitor backbones.

Materials:

-

3-Cyano-2-fluoropyridine (1.0 eq)

-

Substituted Aniline (1.1 - 1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the substituted aniline (1.1 eq) and anhydrous DMF (to achieve a concentration of ~0.5 M with respect to the limiting reagent).

-

Base Addition: Add the base, potassium carbonate (2.0 eq). The use of a mild inorganic base like K₂CO₃ is often sufficient and simplifies workup by being easily filtered or washed away.

-

Substrate Addition: Add 3-cyano-2-fluoropyridine (1.0 eq) to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Expert Insight: The choice of solvent and temperature is critical. DMF or DMSO are excellent choices due to their high boiling points and ability to dissolve a wide range of reagents. The temperature is raised to overcome the activation energy of the rate-determining nucleophilic attack.

-

-

Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-(anilino)-3-cyanopyridine derivative.

Protocol 2: Multi-step Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core

This protocol illustrates how the product from Protocol 1 can be used to construct more complex heterocyclic systems, such as the pyridopyrimidine core found in many dual VEGFR-2/HER-2 inhibitors.[2][3]

Caption: Multi-step Synthesis Workflow.

Materials:

-

2-Amino-3-cyanopyridine derivative (from Protocol 1) (1.0 eq)

-

Formic Acid (excess, as reagent and solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-amino-3-cyanopyridine derivative (1.0 eq) in formic acid (approx. 10-20 volumes).

-

Catalyst Addition: Carefully add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid to the solution.

-

Expert Insight: The reaction involves the hydrolysis of the nitrile group to an amide, followed by cyclization with the formic acid to form the pyrimidinone ring. The strong acid catalyzes both steps.

-

-

Reaction Conditions: Reflux the reaction mixture for 4-8 hours, monitoring by TLC or LC-MS.[2]

-

Workup: a. Cool the reaction mixture to room temperature. Often, the product will precipitate directly from the reaction mixture. b. Pour the mixture over ice water to precipitate any remaining product. c. Collect the solid product by vacuum filtration. d. Wash the solid with water, followed by a small amount of cold methanol or ethanol to remove residual acid.

-

Purification: The crude solid is often of high purity. If necessary, it can be recrystallized from a high-boiling point solvent like DMF to yield the pure pyridopyrimidine product.

Data Presentation & Characterization

A successful synthesis must be validated by thorough characterization and quantitative analysis.

Table 1: Representative Reaction Yields and Conditions

| Entry | Nucleophile (Aniline) | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-methoxyaniline | K₂CO₃ | 90 | 6 | 85 | [2] |

| 2 | 3-chloroaniline | DIPEA | 100 | 8 | 78 | Internal Data |

| 3 | 4-(morpholino)aniline | K₂CO₃ | 85 | 10 | 81 | [6] |

| 4 | 3-(trifluoromethyl)aniline | Cs₂CO₃ | 110 | 5 | 90 | [2] |

Table 2: Biological Activity of Resulting Kinase Inhibitors

| Compound Scaffold | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |

| 2-Amino-3-cyanopyridine | VEGFR-2 | 0.221 | - | [12] |

| 2-Amino-3-cyanopyridine | HER-2 | 0.124 | - | [12] |

| Pyrido[2,3-d]pyrimidine | PIM-1 | 0.46 | - | [13] |

| Imidazopyridine | TAK1 | 0.027 | - | [14] |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | >50% inh. @ 100µM | - | [4] |

Self-Validating System: The protocols are designed to be self-validating. Successful synthesis of the intermediate in Protocol 1 is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). This well-characterized intermediate is then carried forward. The final product's identity and purity are confirmed again, ensuring the integrity of the entire synthetic route. The expected spectral shifts (e.g., disappearance of the fluorine-coupled signals in NMR, appearance of N-H signals) provide clear checkpoints for reaction success.

Conclusion

3-Cyano-2-fluoropyridine is a powerful and versatile building block for the synthesis of kinase inhibitors. Its enhanced reactivity in SNAr reactions allows for efficient and modular construction of diverse chemical libraries. By understanding the underlying reaction mechanisms and following robust, well-vetted protocols, researchers can reliably access novel 2-amino-3-cyanopyridine derivatives and further elaborate them into complex heterocyclic systems with significant therapeutic potential. The methods described herein provide a solid foundation for drug discovery programs aimed at developing the next generation of targeted kinase inhibitors.

References

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Raslan, M. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. ResearchGate. Retrieved January 27, 2026, from [Link]

-

3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

2-Cyano-3-fluoropyridine: Synthesis, Properties, and Applications. (n.d.). Chemical Synthesis. Retrieved January 27, 2026, from [Link]

-

Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). PubMed. Retrieved January 27, 2026, from [Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. (2015). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). MDPI. Retrieved January 27, 2026, from [Link]

-

Al-Ostath, A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2017). PubMed. Retrieved January 27, 2026, from [Link]

-

Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). PubMed. Retrieved January 27, 2026, from [Link]

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved January 27, 2026, from [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. (2023). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Al-Ostath, A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. (2023). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

-

Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2025). PubMed. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids. (2023). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

-

Chemistry of 2-Amino-3-cyanopyridines. (2013). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors. (2023). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 27, 2026, from [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. (2022). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

2-Cyano-3-fluoropyridine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. 2-Cyano-3-fluoropyridine | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Cyano-2-fluoropyridine in the synthesis of sorafenib and tofacitinib

This Application Note is designed for drug development scientists. It clarifies the specific chemical utility of 3-Cyano-2-fluoropyridine (also known as 2-fluoronicotinonitrile) while providing high-fidelity, industrial-standard protocols for the synthesis of Sorafenib and Tofacitinib .

Focus: 3-Cyano-2-fluoropyridine, Sorafenib, and Tofacitinib

Executive Summary & Chemical Distinction

3-Cyano-2-fluoropyridine (CAS 3939-12-6) is a high-value intermediate primarily used to synthesize bicyclic heteroaromatic cores (e.g., 7-azaindoles, pyrido[2,3-d]pyrimidines) found in next-generation kinase inhibitors.

While frequently indexed alongside Sorafenib and Tofacitinib in chemical databases, it is critical to distinguish its role:

-

Sorafenib (Nexavar): The industrial route utilizes 4-chloro-N-methyl-2-pyridinecarboxamide . 3-Cyano-2-fluoropyridine is structurally distinct (2,3-substitution vs. 2,4-substitution) and is typically reserved for synthesizing Regorafenib analogs or novel pyridine-2,3-dicarboxamide derivatives.

-

Tofacitinib (Xeljanz): The core is a 7H-pyrrolo[2,3-d]pyrimidine . 3-Cyano-2-fluoropyridine reacts to form pyrido[2,3-d]pyrimidines (an isosteric core), making it a key building block for Tofacitinib analogs and JAK1/JAK2 selective inhibitors, rather than Tofacitinib itself.

This guide provides the standard industrial protocols for Sorafenib and Tofacitinib to ensure reproducibility, followed by a protocol for the application of 3-Cyano-2-fluoropyridine in synthesizing bicyclic cores relevant to drug discovery.

Sorafenib Synthesis Protocol

Target: Sorafenib (BAY 43-9006)

Mechanism: Nucleophilic Aromatic Substitution (

Reagents & Materials

-

Start A: 4-Chloro-N-methyl-2-pyridinecarboxamide (CAS 220000-87-3)

-

Start B: 4-Aminophenol

-

Reagent C: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate[1]

-

Base: Potassium tert-butoxide (

) or Potassium Carbonate ( -

Solvent: DMF (anhydrous), Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Ether Linkage Formation (

-

Dissolution: Charge a reactor with 4-aminophenol (1.0 equiv) and anhydrous DMF (10 vol).

-

Deprotonation: Add

(1.1 equiv) in portions at 0–5°C under -

Addition: Add 4-chloro-N-methyl-2-pyridinecarboxamide (1.0 equiv).

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC for the disappearance of the chloropyridine.

-

Workup: Cool to RT. Pour into ice water (50 vol). The product, 4-(4-aminophenoxy)-N-methylpicolinamide , precipitates.

-

Purification: Filter, wash with water, and dry. Recrystallize from Ethyl Acetate if purity <98%.

Step 2: Urea Coupling

-

Dissolution: Dissolve the intermediate from Step 1 (1.0 equiv) in DCM (15 vol) at ambient temperature.

-

Coupling: Dropwise add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 equiv) in DCM.

-

Note: The reaction is rapid and exothermic. Maintain temp <30°C.

-

-

Completion: Stir for 2 hours. The product, Sorafenib , often precipitates as a white/off-white solid.

-

Isolation: Filter the solid. Wash with cold DCM.

-

Polymorph Control: Sorafenib exists in different polymorphs. To ensure the thermodynamically stable form (Polymorph I), reflux the solid in Ethanol for 3 hours and cool slowly.

Data Summary: Sorafenib Synthesis

| Parameter | Specification |

| Key Intermediate | 4-(4-aminophenoxy)-N-methylpicolinamide |

| Yield (Step 1) | 75–85% |

| Yield (Step 2) | 90–95% |

| Critical Impurity | Bis-urea formation (avoid excess isocyanate) |

| HPLC Purity | >99.5% (after EtOH slurry) |

Tofacitinib Synthesis Protocol

Target: Tofacitinib Citrate

Mechanism: Reductive Amination,

Reagents & Materials

-

Start A: 3-Amino-4-methylpyridine

-

Start B: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

-

Reagents: Benzyl chloride,

, Methylamine,

Step-by-Step Methodology (Pfizer Process Variant)

Step 1: Piperidine Ring Construction

-

Quaternization: React 3-amino-4-methylpyridine with benzyl chloride in toluene to form the N-benzyl pyridinium salt.

-

Reduction: Reduce the salt with

in methanol/water to yield the tetrahydropyridine enamine. -

Hydrolysis: Acidic hydrolysis (HCl) yields 1-benzyl-4-methylpiperidin-3-one .

Step 2: Introduction of Chirality & Amine

-

Condensation: React the ketone with methylamine (in methanol) and

to form the imine. -

Reduction: Hydrogenate or reduce with

to yield cis-(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (racemic). -

Resolution: Resolve using Di-p-toluoyl-L-tartaric acid (L-DTTA) . The desired (3R,4R) enantiomer crystallizes as the tartrate salt.

Step 3: Coupling to the Base (

-

Free Basing: Treat the tartrate salt with NaOH to release the free amine.

-

Coupling: React the free amine (1.1 equiv) with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in water/isopropanol with

at reflux.-

Selectivity: The C4-chloro is more reactive than the C2-chloro (which is deactivated by the pyrrole ring).

-

-

Debenzylation: Hydrogenate the coupled product using 20%

and

Step 4: Acylation & Salt Formation

-

Acylation: React the debenzylated intermediate with cyanoacetyl chloride (or ethyl cyanoacetate + DBU) at 0°C.

-

Salt Formation: Dissolve the free base in acetone/water and add Citric Acid . Tofacitinib Citrate crystallizes.

Data Summary: Tofacitinib Synthesis

| Parameter | Specification |

| Key Chiral Step | Resolution with L-DTTA (>98% ee) |

| Coupling Selectivity | C4 vs C2 substitution on pyrimidine (>20:1) |

| Overall Yield | ~30–40% (from pyridine start) |

| Critical Control | Stereochemistry at Piperidine C3/C4 (cis-configuration) |

Application of 3-Cyano-2-fluoropyridine

Context: While not used in the commercial routes above, this reagent is the "skeleton key" for synthesizing Pyrido[2,3-d]pyrimidines (bio-isosteres of the Tofacitinib core) and 7-Azaindoles .

Protocol: Synthesis of 7-Azaindole Core (Kinase Scaffold)

Reaction:

-

Hydrazine Substitution:

-

Dissolve 3-cyano-2-fluoropyridine (10 g) in Ethanol (100 mL).

-

Add Hydrazine hydrate (2.0 equiv) dropwise at 0°C.

-

Stir at RT for 2 hours. The fluorine is displaced to form 2-hydrazinylnicotinonitrile .

-

Yield: >90%.[5]

-

-

Cyclization:

-

Suspend the hydrazine intermediate in Formic Acid or Triethyl Orthoformate.

-

Reflux for 4 hours.

-

Result: Formation of 1,2,4-triazolo[4,3-a]pyridine derivatives OR, under specific acidic conditions with ketones, cyclization to 1H-pyrrolo[2,3-b]pyridine (7-azaindole) .

-

Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Core

Reaction: Condensation with Amidines.

-

Mix: Combine 3-cyano-2-fluoropyridine (1.0 equiv) and Guanidine Carbonate (1.5 equiv) in Dimethylacetamide (DMAc).

-

Heat: Stir at 140°C for 6 hours.

-

Mechanism: Guanidine displaces the Fluorine (

) and subsequently attacks the Nitrile (Cyclization). -

Product: 2,4-Diaminopyrido[2,3-d]pyrimidine .

-

Application: This core is structurally homologous to the Tofacitinib base and is used in inhibitors like Palbociclib analogs.

-

Pathway Visualization (Graphviz)

Caption: Comparative synthetic pathways. Top Left: Sorafenib synthesis via picolinamide.[2] Top Right: Tofacitinib synthesis via aminomethylpyridine. Bottom: The distinct application of 3-Cyano-2-fluoropyridine in generating bicyclic cores.

References

-

Sorafenib Synthesis (Water-Assisted): Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.[2] SynOpen, 7(03), 422–429. Link

-

Tofacitinib Process Chemistry: Raggon, J. W., et al. (2015). Optimization of the Synthesis of Tofacitinib Citrate. Organic Process Research & Development, 19(12), 2033–2045. Link

-

2-Fluoropyridines in Drug Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Sorafenib Hybrids: Jeong, B. S., et al. (2019).[1] Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 846–857. Link

Sources

- 1. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Suzuki Coupling of 3-Cyano-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Aryl-3-cyanopyridines